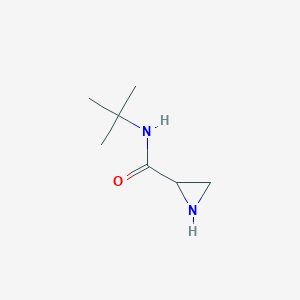
1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclopropane ring attached to the aziridine ring, along with a carbonitrile group. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarbonyl chloride with aziridine-2-carbonitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with a variety of nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The carbonitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring-opening.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids, bases
Major Products Formed: The major products formed from these reactions include various substituted aziridines, open-chain amines, and other nitrogen-containing heterocycles.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives have been explored for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can open up upon nucleophilic attack, leading to the formation of various products. The carbonitrile group can also participate in reactions, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
- Aziridine-2-carboxylic acid derivatives
- Aziridine-2-carboxamide
- Cyclopropanecarbonyl aziridine
Uniqueness: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile is unique due to the presence of both a cyclopropane ring and a carbonitrile group, which impart distinct reactivity and properties compared to other aziridine derivatives. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
1-(cyclopropanecarbonyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H8N2O/c8-3-6-4-9(6)7(10)5-1-2-5/h5-6H,1-2,4H2 |
InChI-Schlüssel |
PMFRHTXYHJOLAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)N2CC2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)
![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)






